NLRP3 Potency and >250‑Fold Selectivity Over NLRC4 and AIM2 Inflammasomes
MS-II-124 inhibits NLRP3 with an IC₅₀ of 0.12 µM while showing minimal activity against NLRC4 and AIM2 inflammasomes (IC₅₀ >30 µM for both), representing a >250‑fold selectivity window [1]. This selectivity profile is critical because many early‑generation NLRP3 inhibitors also suppress other inflammasomes, confounding mechanistic studies.
| Evidence Dimension | IC₅₀ for inflammasome inhibition |
|---|---|
| Target Compound Data | NLRP3 IC₅₀ = 0.12 ± 0.01 µM |
| Comparator Or Baseline | NLRC4 IC₅₀ >30 µM; AIM2 IC₅₀ >30 µM |
| Quantified Difference | >250‑fold selectivity |
| Conditions | Cell‑based inflammasome reconstitution assays |
Why This Matters
A >250‑fold selectivity window ensures that experimental outcomes are attributable specifically to NLRP3 inhibition, reducing confounding effects from off‑target inflammasome suppression.
- [1] Xu Y, Biby S, Guo C, Liu Z, Cai J, Wang XY, Zhang S. Characterization of a small molecule inhibitor of the NLRP3 inflammasome and its potential use for acute lung injury. Bioorg Chem. 2024;150:107562. doi:10.1016/j.bioorg.2024.107562 View Source
